molecular formula C10H19N3O B11733258 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11733258
M. Wt: 197.28 g/mol
InChI Key: VMMCIFWNDOXHKK-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol.

    4-aminobutan-1-ol: Another precursor used in the synthesis.

    1-ethyl-1H-pyrazole-4-carboxylic acid: A structurally related compound with different functional groups.

Uniqueness: this compound is unique due to its combination of a pyrazole ring with a butanol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C10H19N3O/c1-2-13-9-10(8-12-13)7-11-5-3-4-6-14/h8-9,11,14H,2-7H2,1H3

InChI Key

VMMCIFWNDOXHKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCCO

Origin of Product

United States

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